![molecular formula C7H5N3O2 B2819660 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid CAS No. 1895027-47-0](/img/structure/B2819660.png)
5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid
Vue d'ensemble
Description
5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid can be achieved through various methods. One common approach involves the reduction of 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine, followed by a reaction with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine. This intermediate is then hydrolyzed under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen cyanide for the formation of tricyanopyrrolo[2,3-b]pyrazine and acidic conditions for hydrolysis. Other reagents may include oxidizing agents for oxidation reactions and reducing agents for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the hydrolysis of tricyanopyrrolo[2,3-b]pyrazine yields this compound .
Applications De Recherche Scientifique
Medicinal Chemistry
1.1. FGFR Inhibition
One of the primary applications of 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid is as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs). FGFRs are crucial in numerous biological processes, including cell growth and differentiation. Inhibitors targeting these receptors are being researched for their potential in treating cancers characterized by FGFR dysregulation.
A notable patent describes the synthesis of substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors, indicating that derivatives of this compound can effectively inhibit FGFR activity, which may lead to novel cancer therapies .
1.2. Antimicrobial Activity
Research has also indicated that derivatives of this compound exhibit antimicrobial properties. For instance, a study highlighted the synthesis of pyrazine-2-carboxylic acid hydrazides that were screened for activity against Mycobacterium tuberculosis. While the derivatives were less active than traditional treatments such as pyrazinamide, they still showed potential for further development .
3.1. Structure-Based Drug Design
A study conducted by Jiang et al. utilized structure-based drug design techniques to develop a series of FGFR kinase inhibitors based on the scaffold provided by this compound. This research demonstrated how modifications to the core structure could enhance inhibitory potency and selectivity towards FGFRs .
3.2. Green Chemistry Applications
In another innovative approach, researchers have explored the use of this compound in green chemistry applications, focusing on its role as a catalyst in organic reactions. The compound's ability to facilitate reactions under mild conditions aligns with sustainable practices in chemical synthesis .
Mécanisme D'action
The mechanism of action of 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid is not fully understood. it is known to exhibit kinase inhibitory activity, which suggests that it may interfere with cellular signaling pathways by inhibiting specific kinases . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities compared to 5H-Pyrrolo[2,3-b]pyrazine derivatives.
Pyrazine derivatives: These compounds are versatile scaffolds with a wide range of biological activities.
Uniqueness
5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid is unique due to its specific kinase inhibitory activity, which distinguishes it from other pyrrolopyrazine derivatives that may have different biological activities .
Activité Biologique
5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound is part of the pyrrolopyrazine family, which includes compounds with significant pharmacological properties. The compound features a fused pyrrole and pyrazine ring structure, contributing to its biological activity.
Biological Activities
1. Antitumor Activity
The compound has shown promise as a kinase inhibitor, particularly targeting Fibroblast Growth Factor Receptors (FGFRs). FGFRs are involved in crucial cellular processes such as proliferation and differentiation. Inhibition of these receptors can suppress tumor growth, making this compound a potential candidate for cancer therapy.
2. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, suggesting its utility in treating infectious diseases .
3. Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions characterized by excessive inflammation.
The primary mode of action involves the inhibition of FGFRs. This interaction disrupts signaling pathways that promote cell survival and proliferation, particularly in cancer cells where FGFRs are often overexpressed. The biochemical pathways affected include:
- Cell Proliferation: Inhibition leads to reduced cell division.
- Differentiation: Alters the differentiation process in various cell types.
- Survival Pathways: Induces apoptosis in cancer cells by disrupting survival signals .
Pharmacokinetics
Preliminary studies suggest that certain derivatives of this compound possess favorable pharmacokinetic profiles. These include high selectivity for their targets and good metabolic stability, essential for effective therapeutic agents.
Comparative Analysis with Similar Compounds
Compound Type | Biological Activity | Notable Features |
---|---|---|
Pyrrolo[1,2-a]pyrazines | Higher antibacterial and antifungal activities | More potent against certain pathogens |
Pyrazine derivatives | Versatile scaffolds with broad biological activities | Diverse applications in drug design |
5H-Pyrrolo[2,3-b]pyrazines | Specific kinase inhibitory activity | Unique target specificity |
Case Studies
1. Cancer Research
In a study focusing on breast cancer models, derivatives of this compound demonstrated significant inhibition of cell proliferation and induced apoptosis in cancer cells. These findings highlight the potential application of this compound in oncology as a targeted therapy against tumors expressing FGFRs .
2. Antimicrobial Evaluation
Another study evaluated the antimicrobial efficacy of synthesized derivatives against Mycobacterium tuberculosis. The results indicated promising activity with minimum inhibitory concentrations (MIC) that suggest potential for development as an antitubercular agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid?
The synthesis typically involves cyclization of precursors (e.g., pyrrole and pyrazine derivatives) followed by functionalization. A common method includes oxidizing 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde using reagents like potassium permanganate to introduce the carboxylic acid group . Alternatively, hydrolysis of ester derivatives (e.g., methyl esters) under acidic or basic conditions can yield the target compound, as demonstrated in FGFR inhibitor synthesis workflows .
Q. Which spectroscopic techniques are critical for characterizing this compound?
High-resolution mass spectrometry (HRMS) and LC-MS are essential for confirming molecular weight and purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is used to resolve the fused pyrrolopyrazine structure and substitution patterns. X-ray crystallography may further validate stereoelectronic properties in crystal lattices .
Q. What preliminary biological screening assays are relevant for this compound?
Initial screening often focuses on kinase inhibition assays (e.g., CDK, GSK-3, or FGFR kinases) due to structural similarities to known inhibitors like aloisines . Bacterial growth inhibition assays (e.g., MIC determinations) can also be applied, inspired by antibacterial studies on pyrrolopyridine analogs .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing substituted derivatives be addressed?
Regioselective synthesis requires strategic use of directing groups or catalysts. For example, metal-free methods using Na₂S·5H₂O in DMF enable selective substitution at the pyrazine ring . Gold catalysis has also been reported for azaindole derivatives, offering control over cyclization sites . Computational modeling (e.g., DFT) can predict reactive sites to guide synthetic design .
Q. What strategies improve low yields during the cyclization step?
Optimizing reaction conditions (temperature, solvent polarity, and catalyst loading) is critical. For instance, using DMF as a solvent with NaH enhances cyclization efficiency in brominated analogs . Catalysts like Pd(PPh₃)₄ or CuI can accelerate heterocycle formation while minimizing side reactions .
Q. How does the carboxylic acid group influence bioactivity and binding affinity?
The carboxylic acid moiety enhances hydrogen-bonding interactions with kinase active sites, as seen in FGFR1 co-crystal structures . Comparative studies with ester or amide derivatives reveal reduced activity when the acid group is modified, underscoring its role in target engagement . Structure-activity relationship (SAR) models further correlate pKa and solubility with inhibitory potency .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies may arise from differences in assay conditions (e.g., ATP concentrations in kinase assays) or cellular models. Validating results using orthogonal assays (e.g., thermal shift assays vs. enzymatic IC₅₀) and controlling for metabolic stability (e.g., microsomal incubation) can clarify mechanisms . Meta-analyses of published data on pyrrolopyrazine derivatives may identify trends in substituent effects .
Q. Methodological Considerations
Q. What computational tools are recommended for docking studies with this compound?
Molecular docking software (AutoDock Vina, Schrödinger Suite) paired with kinase crystal structures (e.g., PDB: 3GQI for FGFR1) can predict binding modes. MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes, highlighting key residues for mutagenesis validation .
Q. How to optimize synthetic scalability for multi-gram production?
Flow chemistry techniques improve reproducibility in cyclization steps, while telescoped reactions (e.g., one-pot ester hydrolysis and purification) reduce intermediates . Quality control via HPLC with UV/Vis detection ensures batch consistency .
Q. Comparative Analysis
Q. How does this compound compare to other kinase inhibitor scaffolds?
Unlike quinazoline or pyridine-based inhibitors, the pyrrolopyrazine core offers compact stereoelectronics, enabling deeper penetration into kinase hydrophobic pockets . Its selectivity profile (e.g., FGFR vs. VEGFR inhibition) is distinct, as shown in kinome-wide screening panels .
Propriétés
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H,8,9)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTXKOZTZRZXBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(N=C21)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1895027-47-0 | |
Record name | 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.